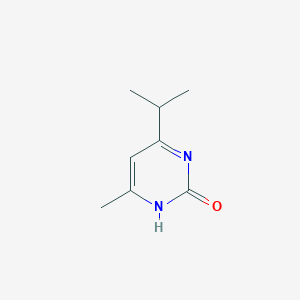![molecular formula C14H15BrN2 B1458368 (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine CAS No. 1416336-80-5](/img/structure/B1458368.png)
(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine
Übersicht
Beschreibung
“(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine” is an organic compound that contains nitrogen . It has a molecular weight of 291.19 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group, an amine group, and a phenylethyl group . The InChI code for this compound is 1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m0/s1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
A significant application of related compounds involves their role in catalysis and synthesis methodologies. For example, butyldimethyl(1-phenylethyl)ammonium bromide has been identified as an efficient catalyst for the synthesis of α-amino phosphonates, demonstrating the utility of similar compounds in facilitating multi-component reactions (K. R. Reddy et al., 2005). Similarly, palladium-Xantphos complexes have been utilized in the selective amination of polyhalopyridines, offering a pathway to synthesize amino-substituted aromatic compounds with high yield and chemoselectivity (Jianguo Ji et al., 2003).
Organic Synthesis and Drug Development
Another application is found in the synthesis of potential therapeutic agents. An efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, highlights the role of similar chiral amines in achieving high stereo-selectivity in complex organic synthesis (Sharon D. Boggs et al., 2007).
Material Science and Polymer Modification
Compounds related to (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine have been employed in the modification of polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including aromatic amines, have shown improved swelling properties and thermal stability, indicating potential applications in biotechnology and medicine (H. M. Aly & H. L. A. El-Mohdy, 2015).
Structural and Mechanistic Studies
Furthermore, studies on molecular cocrystals and interactions between amines and other chemical entities shed light on the structural and dynamic aspects of chemical interactions. Investigations into the cocrystals of thiadiazol-2-amines with carboxylic acids have provided insights into hydrogen bonding patterns and molecular stability, contributing to our understanding of molecular assembly and interaction mechanisms (Graham Smith & D. Lynch, 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-N-[(1R)-1-phenylethyl]benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEUMOOFGXDTTG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)
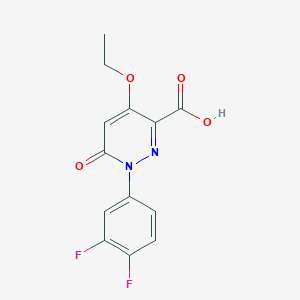

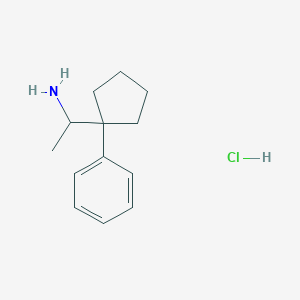

![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
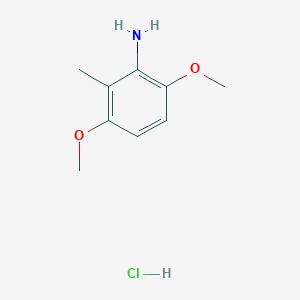
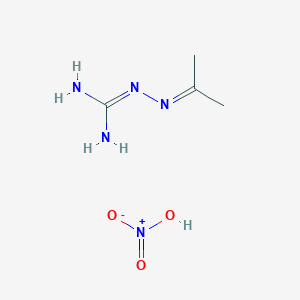
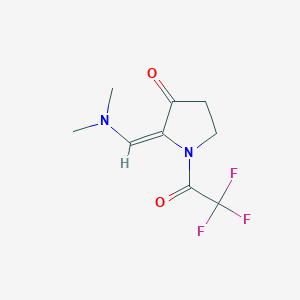
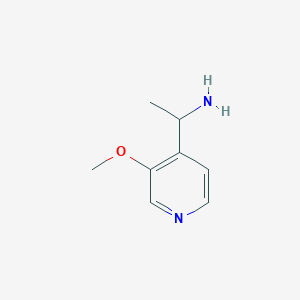

![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
